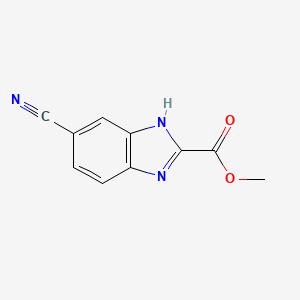

Methyl 5-Cyanobenzimidazole-2-carboxylate

Description

Methyl 5-Cyanobenzimidazole-2-carboxylate is a benzimidazole derivative featuring a cyano group at the 5-position and a methyl ester at the 2-carboxyl position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials research. Benzimidazole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer applications.

Properties

Molecular Formula |

C10H7N3O2 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

methyl 6-cyano-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H7N3O2/c1-15-10(14)9-12-7-3-2-6(5-11)4-8(7)13-9/h2-4H,1H3,(H,12,13) |

InChI Key |

HVKXZQHHYCASIS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)C=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Cyanobenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with a cyanoacetic ester in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Cyanobenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzimidazole derivatives.

Scientific Research Applications

Methyl 5-Cyanobenzimidazole-2-carboxylate has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Methyl 5-Cyanobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Heterocycle : Benzimidazole (two nitrogen atoms) vs. benzothiazole (one nitrogen, one sulfur) vs. simple benzene. The benzimidazole core offers greater hydrogen-bonding capacity compared to benzothiazole or benzene.

- Substituent Effects: The cyano group in the target compound increases electrophilicity, contrasting with the electron-donating methyl group in its thiazole analogue.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Notes:

- The cyano group in this compound likely reduces solubility in water compared to methyl salicylate, which has a polar hydroxyl group.

- Methyl esters generally exhibit moderate thermal stability, as seen in methyl salicylate and related compounds.

Biological Activity

Methyl 5-Cyanobenzimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of a cyano group enhances its reactivity and potential for biological activity.

Biological Activities

1. Anticancer Activity

Research has demonstrated that compounds derived from benzimidazole, including this compound, exhibit anticancer properties. A study focused on prostate cancer showed that modifications to the benzimidazole scaffold could enhance anti-proliferative activity against cancer cell lines. For instance, certain derivatives showed improved efficacy in degrading androgen receptors in prostate cancer cells, suggesting a mechanism for their anticancer effects .

| Compound | GI50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | AR degradation |

| Compound 5 | 0.87 | CYP17 inhibition |

| Compound 47 | 0.11 | AR degradation |

2. Antimicrobial Activity

this compound has also been evaluated for antimicrobial properties. A study indicated that benzimidazole derivatives possess potent antimicrobial activity against various bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

3. Neuroprotective Effects

Emerging evidence suggests that benzimidazole derivatives may offer neuroprotective benefits. They have been implicated in the modulation of neurotransmitter systems and may protect against neurodegenerative diseases. Research indicates that these compounds can influence pathways involved in oxidative stress and inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Androgen Receptor Modulation : The compound has been shown to interfere with androgen receptor signaling pathways, which is crucial for the proliferation of certain cancers, particularly prostate cancer .

- Antimicrobial Mechanisms : The structural features of benzimidazole derivatives allow them to interact with bacterial ribosomes or inhibit DNA synthesis, leading to bacterial cell death .

- Oxidative Stress Reduction : Some studies suggest that these compounds may enhance the cellular antioxidant defense system, thereby reducing oxidative damage in neuronal cells .

Case Studies

Case Study 1: Prostate Cancer Inhibition

In vitro studies using LNCaP prostate cancer cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 5 μM. The compound was found to induce apoptosis and inhibit cell cycle progression through AR degradation mechanisms.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several benzimidazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth rates, supporting the potential use of these compounds as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.